Methyl 4-amino-3-hydroxycyclohexanecarboxylate
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Overview
Description
Methyl 4-amino-3-hydroxycyclohexane-1-carboxylate is an organic compound with a cyclohexane ring substituted with an amino group, a hydroxyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-hydroxycyclohexane-1-carboxylate typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reduction of a nitro precursor to introduce the amino group, followed by esterification to form the carboxylate ester. The hydroxyl group can be introduced through selective oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of methyl 4-amino-3-hydroxycyclohexane-1-carboxylate may involve large-scale batch or continuous processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce an amine.
Scientific Research Applications
Methyl 4-amino-3-hydroxycyclohexane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The carboxylate ester may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxycyclohexane-1-carboxylate: Lacks the amino group, which may affect its reactivity and biological activity.
Methyl 4-aminocyclohexane-1-carboxylate: Lacks the hydroxyl group, which may influence its solubility and interactions with biomolecules.
Uniqueness
Methyl 4-amino-3-hydroxycyclohexane-1-carboxylate is unique due to the presence of both amino and hydroxyl groups on the cyclohexane ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 4-amino-3-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h5-7,10H,2-4,9H2,1H3 |
InChI Key |
ALOURAFQDYGTEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(C(C1)O)N |
Origin of Product |
United States |
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